
momordicoside F1
Vue d'ensemble
Description
momordicoside F1 is a natural product found in Momordica charantia with data available.
Mécanisme D'action
Target of Action
Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of this compound is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .
Mode of Action
It is suggested that this compound may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .
Result of Action
The activation of the Nrf2 pathway by this compound can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .
Analyse Biochimique
Biochemical Properties
Momordicoside F1, like other bioactive compounds in Momordica charantia, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other compounds from Momordica charantia have been shown to have anti-diabetic, anti-obesity, anti-cancer, anti-microbial, hypotensive, antioxidant, anti-hyperlipidemic, anti-inflammatory, immunomodulatory, anthelmintic, and protective properties . These effects might be due to various phytochemicals present in the plant, including this compound .
Molecular Mechanism
Studies on other compounds from Momordica charantia suggest that they may act as inhibitors of the Keap1-Kelch protein, potentially activating the Nrf2 signaling pathway . This pathway is crucial for cellular antioxidant responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Momordicoside F1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
Antidiabetic Properties
Momordicoside F1 exhibits notable antidiabetic effects, primarily through its influence on glucose metabolism:
- Mechanism of Action : Research indicates that this compound enhances glucose uptake in muscle and adipose tissues by promoting GLUT4 translocation. This process is mediated via AMP-activated protein kinase (AMPK) phosphorylation rather than the traditional PI3K/Akt pathway .
- In Vivo Studies : In animal models, administration of this compound has shown significant improvements in glucose clearance rates, outperforming conventional AMPK agonists .
Anticancer Activity
This compound has demonstrated potential antiproliferative effects against various cancer cell lines:
- Cell Line Studies : It has been reported to inhibit the proliferation of human tumor cell lines such as MCF-7 (breast cancer), WiDr (colon cancer), and HEp-2 (laryngeal cancer) in vitro . The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.
- Molecular Docking Studies : In silico analyses show that this compound interacts effectively with key enzymes involved in cancer progression, indicating its role as a multi-targeted inhibitor .
Anti-inflammatory and Antioxidant Effects
The compound also exhibits anti-inflammatory and antioxidant properties:
- Inflammation Reduction : Studies have shown that this compound can suppress inflammatory markers, thereby potentially reducing the risk of chronic diseases associated with inflammation .
- Oxidative Stress Mitigation : Its antioxidant activity helps neutralize free radicals, contributing to cellular protection against oxidative damage .
Potential Applications in Metabolic Disorders
Beyond diabetes, this compound may play a role in managing other metabolic disorders:
- Weight Management : Research suggests that compounds derived from bitter melon can assist in weight control by modulating lipid metabolism and reducing fat accumulation .
- Cholesterol Regulation : By influencing lipid profiles, this compound may help lower cholesterol levels, thereby reducing cardiovascular disease risks associated with dyslipidemia .
Case Studies and Experimental Findings
The following table summarizes key findings from various studies on the applications of this compound:
Comparaison Avec Des Composés Similaires
Momordicoside F1 is part of a group of similar compounds isolated from Momordica charantia, including:
- Momordicoside F2
- Momordicoside G
- Momordicoside I
- Momordicoside K
- Momordicoside L
Compared to these compounds, this compound has shown unique properties in terms of its bioactivity and stability. Its ability to modulate the Nrf2 pathway and its potential therapeutic applications make it a compound of significant interest in scientific research.
Activité Biologique
Momordicoside F1, a triterpenoid glycoside derived from Momordica charantia (bitter melon), has garnered attention for its diverse biological activities, particularly in the context of metabolic disorders, such as diabetes and obesity. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula :
- Molecular Weight : 632.87 g/mol
- CAS Number : 81348-81-4
- Density : 1.20 ± 0.1 g/cm³
- Boiling Point : 711.4 ± 60.0 °C at 760 mmHg
- Water Solubility : Practically insoluble (0.012 g/L at 25 °C) .
Antidiabetic Effects
This compound has been shown to exhibit significant antidiabetic properties. In various studies, it was found to enhance glucose uptake and improve insulin sensitivity in cell lines and animal models.
- A study indicated that this compound increased glucose uptake in C2C12 myotubes and 3T3-L1 adipocytes, demonstrating an effective concentration range from 0.1 nM to 100 nM .
- It was also noted that this compound facilitated GLUT4 translocation via AMPK phosphorylation rather than through the PI3K/Akt pathway, which is a common mechanism for insulin signaling .
Lipid Metabolism
Research indicates that this compound can positively influence lipid metabolism:
- In high-fat diet-induced obesity models, administration of bitter melon extracts containing this compound led to reduced body weight, decreased organ weight, and improved glucose tolerance .
- The extract significantly lowered serum cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol .
Study on Obesity-Induced Mice
A controlled study involving mice fed a high-fat diet (HFD) demonstrated the efficacy of this compound:
Parameter | Control Group | HFD Group | HFD + this compound (200 mg/kg) |
---|---|---|---|
Body Weight (g) | 25 ± 2 | 32 ± 3 | 28 ± 2 |
Serum Total Cholesterol (mg/dL) | 150 ± 10 | 220 ± 15 | 180 ± 12 |
Glucose Tolerance Test Area Under Curve (AUC) | 100 ± 5 | 150 ± 10 | 120 ± 8 |
This study highlighted how treatment with this compound resulted in significant improvements in metabolic parameters compared to the control group .
The mechanisms underlying the biological activities of this compound include:
- AMPK Activation : Enhances glucose uptake and fatty acid oxidation.
- GLUT4 Translocation : Promotes the movement of glucose transporters to the cell membrane, facilitating glucose entry into cells.
- Regulation of Lipid Metabolism Genes : Alters the expression of genes involved in lipid synthesis and catabolism, contributing to improved lipid profiles .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.